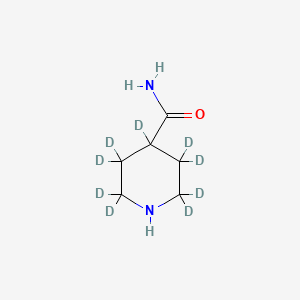
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is a deuterated form of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate, a phosphatidic acid and a human endogenous metabolite. This compound is known for its enhanced water solubility and stability compared to its non-deuterated counterpart . It is commonly used in scientific research due to its biological activity and role in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) can be synthesized through the reaction of dipalmitoylphosphatidic acid with deuterated reagents under controlled conditions. The process typically involves the esterification of glycerol with palmitic acid, followed by phosphorylation . The deuterated form is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yield and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized phosphatidic acids.
Reduction: Reduction reactions can convert it into different lipid forms.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include oxidized phosphatidic acids, reduced lipid forms, and substituted phosphatidic acids with different functional groups .
Scientific Research Applications
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) exerts its effects involves its interaction with cellular membranes and proteins. It acts as a signaling molecule, modulating various pathways such as the phosphatidic acid pathway . The compound targets specific receptors and enzymes, influencing cellular processes like membrane curvature, vesicle trafficking, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycerol 3-phosphate: The non-deuterated form with similar biological activity but lower stability and solubility.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phosphatidic acid derivative used in similar research applications.
1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt: A similar compound with different functional groups and applications.
Uniqueness
1,2-Dipalmitoyl-sn-glycerol 3-phosphate-d62 (sodium) is unique due to its deuterated form, which provides enhanced stability and solubility. This makes it particularly useful in studies requiring precise measurements and long-term stability .
Properties
Molecular Formula |
C35H68NaO8P |
|---|---|
Molecular Weight |
733.3 g/mol |
IUPAC Name |
sodium;[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] hydrogen phosphate |
InChI |
InChI=1S/C35H69O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+1/p-1/t33-;/m1./s1/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2; |
InChI Key |
BMBWFDPPCSTUSZ-LVRBOPNSSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


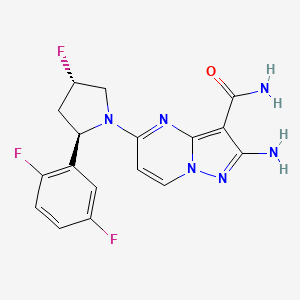
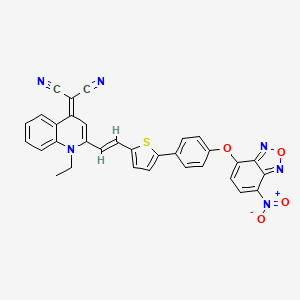
![3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile](/img/structure/B12403047.png)
![2-[N-(2-acetyloxyethyl)-4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)anilino]ethyl acetate](/img/structure/B12403049.png)
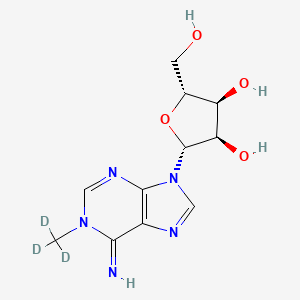
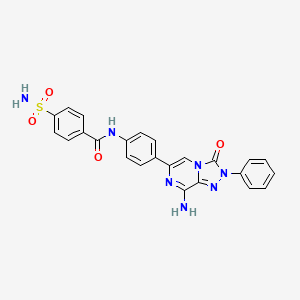
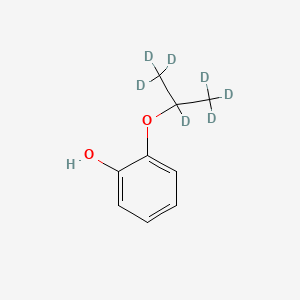
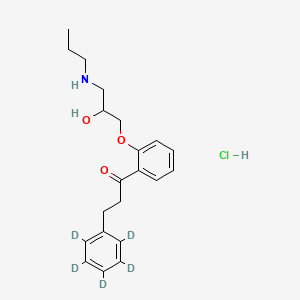
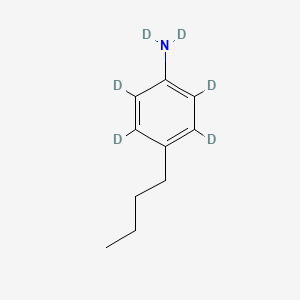
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
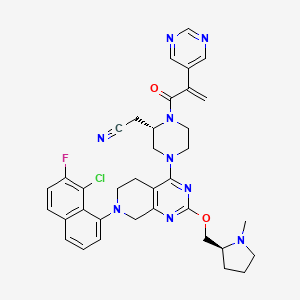
![4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]-N-[4-[(E)-2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]phenyl]-N-phenylaniline;iodide](/img/structure/B12403105.png)

